5-Fold Superior In Vivo Anticonvulsant Potency vs. Parent ACPC
In a direct head-to-head in vivo study, methyl 1-aminocyclopropanecarboxylate hydrochloride (Methyl-ACC) exhibited 5-fold greater potency than its parent compound, 1-aminocyclopropanecarboxylic acid (ACPC), in blocking NMDA-induced convulsions and lethality in mice [1]. This enhanced in vivo activity is attributed to its role as a prodrug, which improves bioavailability and central nervous system penetration compared to the zwitterionic parent acid [1].
| Evidence Dimension | In Vivo Anticonvulsant Potency (ED50 ratio) |
|---|---|
| Target Compound Data | 5-fold more potent than ACPC |
| Comparator Or Baseline | 1-Aminocyclopropanecarboxylic acid (ACPC); ED50 = 234 mg/kg |
| Quantified Difference | 5-fold increase in potency (ED50 ratio = 0.2 relative to ACPC) |
| Conditions | Mice, NMDA-induced convulsion model (125 mg/kg NMDA), dose-dependent blockade of convulsions and death. |
Why This Matters
For researchers developing NMDA receptor modulators, the 5-fold potency increase justifies selecting the methyl ester over the parent acid for in vivo studies where higher efficacy or lower dosing is required.
- [1] Skolnick P, et al. Blockade of N-methyl-D-aspartate induced convulsions by 1-aminocyclopropanecarboxylates. Life Sci. 1989;45(18):1647-55. View Source
